2,4,5-Trimethylbenzenesulfonyl chloride

Description

BenchChem offers high-quality 2,4,5-Trimethylbenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5-Trimethylbenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

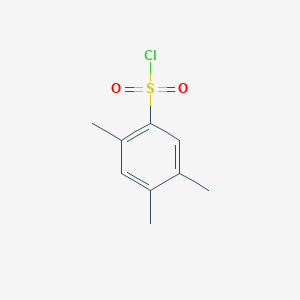

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-6-4-8(3)9(5-7(6)2)13(10,11)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMHIKFWALHYFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20536275 | |

| Record name | 2,4,5-Trimethylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92890-80-7 | |

| Record name | 2,4,5-Trimethylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Bonding of 2,4,5-Trimethylbenzenesulfonyl Chloride

Introduction: The Significance of Substituted Arylsulfonyl Chlorides

Arylsulfonyl chlorides are a cornerstone class of reagents in organic synthesis, prized for their ability to introduce the sulfonyl (-SO2-) functional group into a wide array of molecules. This moiety is a key component in numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of substituents on the aromatic ring, such as the methyl groups in trimethylbenzenesulfonyl chloride, allows for the fine-tuning of the reagent's reactivity and physical properties. While the 2,4,6-isomer (mesitylenesulfonyl chloride) is widely studied and utilized, the 2,4,5-isomer presents a unique substitution pattern that influences its electronic and steric characteristics, making it a molecule of significant interest for researchers and drug development professionals. This guide provides an in-depth analysis of the structure and bonding of 2,4,5-trimethylbenzenesulfonyl chloride, offering insights into its predicted properties and potential applications.

Molecular Structure and Bonding

The molecular structure of 2,4,5-trimethylbenzenesulfonyl chloride is characterized by a central benzene ring to which a sulfonyl chloride group and three methyl groups are attached.

Caption: Molecular structure of 2,4,5-Trimethylbenzenesulfonyl chloride.

Based on Valence Shell Electron Pair Repulsion (VSEPR) theory, the sulfur atom in the sulfonyl chloride group is predicted to have a tetrahedral geometry. The sulfur atom is bonded to two oxygen atoms, one chlorine atom, and one carbon atom of the benzene ring. The S=O bonds are double bonds, and the S-Cl and S-C bonds are single bonds. The benzene ring is planar, with the carbon atoms being sp2 hybridized.

The three methyl groups on the benzene ring are electron-donating, which increases the electron density of the ring. Conversely, the sulfonyl chloride group is strongly electron-withdrawing, which decreases the electron density of the ring. The interplay of these electronic effects influences the reactivity of the molecule, particularly the susceptibility of the sulfonyl chloride group to nucleophilic attack.

Comparative Analysis with 2,4,6-Trimethylbenzenesulfonyl Chloride

The isomeric 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride) is a well-characterized compound, and a comparison with it provides valuable insights into the properties of the 2,4,5-isomer.

| Property | 2,4,5-Trimethylbenzenesulfonyl Chloride (Predicted) | 2,4,6-Trimethylbenzenesulfonyl Chloride (Experimental) |

| Symmetry | Lower (C1 point group) | Higher (C2v point group) |

| Melting Point | Predicted to be a low-melting solid | 55-57 °C[2] |

| ¹H NMR Spectrum | More complex, with distinct signals for each aromatic proton and methyl group. | Simpler, with one signal for the two equivalent aromatic protons and two signals for the methyl groups.[3] |

| ¹³C NMR Spectrum | More complex, with nine distinct signals. | Simpler, with fewer signals due to symmetry. |

The lower symmetry of the 2,4,5-isomer is the most significant structural difference. This lack of symmetry would result in more complex NMR spectra, as the corresponding protons and carbon atoms are not chemically equivalent.

Predicted Spectroscopic Data

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | - Three singlets for the three methyl groups, each integrating to 3H. - Two singlets for the two aromatic protons, each integrating to 1H. |

| ¹³C NMR | - Nine distinct signals: six for the aromatic carbons and three for the methyl carbons. |

| IR Spectroscopy | - Strong absorptions around 1380-1340 cm⁻¹ and 1190-1160 cm⁻¹ corresponding to the asymmetric and symmetric SO₂ stretching vibrations, respectively. - C-H stretching vibrations for the aromatic and methyl groups around 3100-3000 cm⁻¹ and 2980-2880 cm⁻¹, respectively. - C=C stretching vibrations of the aromatic ring in the 1600-1450 cm⁻¹ region. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (218.7 g/mol ). - Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S). - Fragmentation patterns involving the loss of Cl, SO₂, and methyl groups. |

Synthesis and Reactivity

A plausible synthetic route for 2,4,5-trimethylbenzenesulfonyl chloride is the chlorosulfonation of 1,2,4-trimethylbenzene (pseudocumene).

Caption: Proposed synthetic workflow for 2,4,5-trimethylbenzenesulfonyl chloride.

Generalized Experimental Protocol:

-

Reaction Setup: A reaction vessel is charged with 1,2,4-trimethylbenzene and cooled in an ice bath.

-

Addition of Reagent: Chlorosulfonic acid is added dropwise to the cooled and stirred 1,2,4-trimethylbenzene. The temperature is maintained below 10 °C.

-

Reaction: The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

Purification: The crude product is filtered, washed with cold water, and can be further purified by recrystallization from a suitable solvent.

The reactivity of 2,4,5-trimethylbenzenesulfonyl chloride is expected to be that of a typical arylsulfonyl chloride. The sulfonyl chloride group is a potent electrophile and will readily react with nucleophiles.

Caption: General reaction scheme of 2,4,5-trimethylbenzenesulfonyl chloride with nucleophiles.

Applications in Research and Drug Development

By analogy with its 2,4,6-isomer and other arylsulfonyl chlorides, 2,4,5-trimethylbenzenesulfonyl chloride is a valuable building block in several areas:

-

Pharmaceutical Synthesis: It can be used to synthesize sulfonamides, a class of drugs with a wide range of therapeutic applications, including antibacterial, diuretic, and hypoglycemic agents.[1]

-

Protecting Group Chemistry: The trimethylbenzenesulfonyl group can be used as a protecting group for amines.

-

Agrochemicals: It can serve as an intermediate in the synthesis of herbicides and pesticides.[4]

Safety and Handling

Arylsulfonyl chlorides, including the 2,4,5-trimethyl isomer, should be handled with care in a well-ventilated fume hood. They are generally corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn.[5]

Conclusion

2,4,5-Trimethylbenzenesulfonyl chloride is a molecule with significant potential in organic synthesis and drug discovery. While experimental data on its structure and properties are limited, theoretical predictions and comparisons with its well-studied 2,4,6-isomer provide a solid foundation for understanding its chemical behavior. Further experimental investigation into this compound is warranted to fully elucidate its properties and unlock its potential applications.

References

-

Organic Syntheses. (n.d.). 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). Retrieved January 26, 2026, from [Link]

-

Universe Enterprise. (2023, June 29). 2,4,6-Trimethylbenzenesulfonyl Chloride: A Key Intermediate for Pharma & Agrochemicals. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 2-Mesitylenesulfonyl chloride. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). Mesityl Chloride. Retrieved January 26, 2026, from [Link]

-

NIST. (n.d.). Benzenesulfonyl chloride, 2,4,6-trimethyl-. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2006). N-(2-Chlorophenyl)benzenesulfonamide. Retrieved January 26, 2026, from [Link]

- Google Patents. (2021). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved January 26, 2026, from [Link]

-

MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved January 26, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved January 26, 2026, from [Link]

-

ChemBK. (n.d.). 2-Mesitylenesulfonyl chloride,2,4,6-Trimethylbenzenesulfonyl chloride. Retrieved January 26, 2026, from [Link]

-

The Good Scents Company. (n.d.). 2-mesitylene sulfonyl chloride. Retrieved January 26, 2026, from [Link]

- Google Patents. (2016). CN105753751A - High-purity benzene sulfonyl chloride synthetic method.

-

NIST. (n.d.). Benzenesulfonyl chloride. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. Mesitylene-2-sulfonyl chloride(773-64-8) 1H NMR spectrum [chemicalbook.com]

- 4. CAS 773-64-8: Mesitylenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 5. 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Handling of 2,4,5-Trimethylbenzenesulfonyl Chloride

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile, solvent compatibility, and handling protocols for 2,4,5-Trimethylbenzenesulfonyl chloride (2,4,5-TMBSC) . Unlike its more common isomer, 2,4,6-trimethylbenzenesulfonyl chloride (Mesitylenesulfonyl chloride), the 2,4,5-isomer possesses a distinct steric profile that significantly influences its reactivity and stability in solution.

Critical Insight: The absence of a second ortho-methyl group in 2,4,5-TMBSC renders the sulfonyl center more accessible to nucleophiles. Consequently, this compound exhibits faster hydrolysis rates and higher reactivity than the mesityl analog, necessitating stricter anhydrous conditions during dissolution and storage.

Physicochemical Profile

Understanding the molecular geometry is prerequisite to predicting solubility behavior. The 2,4,5-substitution pattern creates a "steric window" that facilitates both solvation and unwanted solvolysis.

Structural Comparison & Steric Access

The following diagram illustrates the steric difference between the robust 2,4,6-isomer and the more reactive 2,4,5-isomer.

Figure 1: Steric accessibility comparison. The 2,4,5-isomer lacks the protective methyl group at position 6, increasing susceptibility to nucleophilic attack in polar protic solvents.

Physical State: 2,4,5-TMBSC is typically isolated as a white to off-white crystalline solid. Melting Point: Lower than the 2,4,6-isomer (55–57 °C), often requiring cold storage to prevent "oiling out" due to impurities or moisture absorption.

Solubility Landscape

Solubility for sulfonyl chlorides is a balance between dissolution (thermodynamically favorable) and decomposition (kinetically favorable in protic media).

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Stability Risk | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Low | Primary reaction solvent; standard for synthesis. |

| Aromatic | Toluene, Benzene, Xylene | Good | Very Low | Ideal for heating/reflux; azeotropic water removal. |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good | Low/Medium | Use anhydrous only. THF can absorb moisture over time. |

| Polar Aprotic (High BP) | DMF, DMSO | High | High | Avoid if possible. Promotes rapid hydrolysis if wet; difficult to remove. |

| Protic | Methanol, Ethanol, Water | Reacts | Critical | Do Not Use. Causes immediate solvolysis to sulfonic esters/acids. |

| Aliphatic | Hexane, Pentane, Heptane | Poor | Low | Used as an anti-solvent for crystallization. |

Thermodynamic Considerations

The solubility of 2,4,5-TMBSC follows the "like dissolves like" principle, favoring polar aprotic and aromatic solvents.

-

Enthalpy of Solution: Exothermic in reactive solvents (due to reaction heat) but endothermic in inert solvents.

-

Dielectric Constant: Solvents with moderate dielectric constants (

) like Toluene and DCM provide the best balance of solubility and stability.[1]

Mechanistic Insights: The Hydrolysis Trap

Researchers often mistake "dissolution" for stability. In the presence of trace water, 2,4,5-TMBSC undergoes hydrolysis to 2,4,5-trimethylbenzenesulfonic acid and HCl.

Mechanism:

-

Nucleophilic Attack: Water attacks the sulfur atom. In 2,4,5-TMBSC, this vector is unhindered.

-

Leaving Group Departure: Chloride is expelled.

-

Acid Generation: HCl is produced, which can autocatalyze further degradation in certain solvents (e.g., THF).

Prevention Strategy:

-

Use DCM distilled over CaH₂ or Toluene stored over Na .

-

Flush all reaction vessels with Argon/Nitrogen.

-

Base Trap: When dissolving for reaction, add a non-nucleophilic base (e.g., DIPEA or 2,6-Lutidine) immediately if the solvent is not strictly anhydrous, to neutralize generated HCl.

Experimental Protocols

Protocol A: Preparation of Anhydrous Stock Solution (1.0 M)

Target: Stable solution for sulfonylation reactions.

-

Preparation: Oven-dry a 50 mL volumetric flask and cool under desiccated conditions.

-

Solvent: Select Dichloromethane (DCM) (Anhydrous,

99.8%). -

Weighing: Rapidly weigh 10.93 g of 2,4,5-TMBSC (MW: 218.70 g/mol ).

-

Note: If the solid appears sticky or wet, it has likely partially hydrolyzed. Purity check via TLC (Hexane/EtOAc 8:2) is recommended.

-

-

Dissolution: Add solid to the flask, fill halfway with DCM, and swirl.

-

Observation: The dissolution is endothermic; the flask may cool slightly.

-

-

Finalizing: Dilute to mark with DCM. Seal with a septum and purge with Nitrogen.

Protocol B: Recrystallization (Purification)

Target: Removal of sulfonic acid impurities.

2,4,5-TMBSC is best purified using a bi-phasic solvent system leveraging its high solubility in aromatics and low solubility in aliphatics.

Figure 2: Purification workflow using the Toluene/Hexane solvent pair.

Step-by-Step:

-

Dissolve crude 2,4,5-TMBSC in the minimum amount of warm Toluene (approx. 35-40°C). Do not boil (risk of thermal decomposition).

-

If a white precipitate remains (sulfonic acid), filter rapidly through a sintered glass funnel.

-

While stirring, add Hexane dropwise until a faint cloudiness persists.

-

Add a few drops of Toluene to restore clarity.

-

Place in a refrigerator (4°C) overnight.

-

Collect crystals by filtration and dry under high vacuum (< 1 mbar) for 2 hours.

References

-

Matrix Scientific. (2024). Product Data: 2,4,5-Trimethylbenzenesulfonyl chloride (CAS 92890-80-7).[2][3][4] Retrieved from .

-

American Chemical Society. (2011). Discovery of a Novel Class of Orally Active Trypanocidal N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry. (Describes synthesis and usage of 2,4,5-TMBSC derivatives).

-

World Intellectual Property Organization. (2011). Process for production of aromatic sulfonyl chloride compound. WO2011058915A1. .

-

EvitaChem. (2024). Chemical Properties and Solubility of Substituted Benzenesulfonyl Chlorides. Retrieved from .

Sources

- 1. Buy N-benzyl-N-ethyl-2,4,5-trimethylbenzenesulfonamide (EVT-3064373) | 1018058-88-2 [evitachem.com]

- 2. 2,4-Dicumylphenol | CAS#:106060-52-0 | Chemsrc [chemsrc.com]

- 3. P-TOLUENESULFONYL CHLORIDE (98-59-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. 2,4-diacetylphloroglucinol | CAS#:2161-86-6 | Chemsrc [chemsrc.com]

Reactivity profile of 2,4,5-Trimethylbenzenesulfonyl chloride

[1][2][3][4][5]

Executive Summary & Chemical Identity[1][2]

2,4,5-Trimethylbenzenesulfonyl chloride (CAS: 7761-87-7) is a specialized electrophilic reagent used primarily in the synthesis of sulfonamides and the protection of nucleophilic centers in complex organic synthesis.[1][2] Distinct from its symmetrical isomer Mesitylenesulfonyl chloride (2,4,6-trimethyl, Mts-Cl) , the 2,4,5-isomer offers a unique steric and electronic profile that modulates its reactivity.[1][2]

While often overshadowed by Tosyl (4-Me) or Mesyl (Me) chlorides, the 2,4,5-trimethyl variant is critical when a sulfonamide requires a specific lipophilic profile or when the "ortho-effect" needs to be balanced—providing enough steric bulk to direct regioselectivity without the severe hindrance of the di-ortho 2,4,6-pattern.[1][2]

Chemical Properties Table[2][6]

| Property | Data |

| IUPAC Name | 2,4,5-Trimethylbenzenesulfonyl chloride |

| Molecular Formula | C₉H₁₁ClO₂S |

| Molecular Weight | 218.70 g/mol |

| Physical State | Solid (White to off-white crystalline) |

| Solubility | Soluble in DCM, THF, Toluene, EtOAc; Hydrolyzes in water |

| Key Substituents | Methyl groups at 2, 4, 5 positions (Electron Donating) |

| Electronic Character | Electron-rich aromatic ring; Sulfur center is less electrophilic than PhSO₂Cl |

Reactivity Profile & Mechanistic Insights[1][2][7]

Electronic and Steric Modulation

The reactivity of sulfonyl chlorides is governed by the electrophilicity of the sulfur atom. In 2,4,5-trimethylbenzenesulfonyl chloride, three methyl groups exert a positive inductive (+I) and hyperconjugative effect.[1][2] This increases electron density in the aromatic ring, which is donated into the sulfonyl group, thereby reducing the electrophilicity of the sulfur center compared to benzenesulfonyl chloride or p-nitrobenzenesulfonyl chloride (Nosyl-Cl).[2]

However, reactivity is not solely defined by electronics.[1][2] The Ortho-Effect plays a crucial role:

-

2,4,6-Trimethyl (Mesityl): Two ortho-methyl groups create significant steric hindrance, often retarding nucleophilic attack by bulky amines but paradoxically accelerating hydrolysis/chloride exchange via relief of ground-state strain (steric acceleration).[1][2]

-

2,4,5-Trimethyl: Possesses only one ortho-methyl group .[1][2] This creates an intermediate reactivity profile.[2] It is sufficiently reactive towards secondary amines (unlike highly hindered analogs) but stable enough to resist rapid background hydrolysis during aqueous workups.[2]

Mechanism of Sulfonylation

The reaction proceeds via a nucleophilic substitution at the sulfur atom (S_N2-like), often assisted by base catalysis (e.g., Pyridine, TEA, or DMAP).[1][2]

Figure 1: General mechanism for the sulfonylation of amines or alcohols.[1][2] The single ortho-methyl group in the 2,4,5-isomer allows for efficient attack by the nucleophile while providing lipophilic bulk in the final product.[1]

Synthetic Applications & Protocols

Synthesis of Bioactive Sulfonamides

The 2,4,5-trimethylbenzenesulfonyl moiety is frequently employed in medicinal chemistry to append a lipophilic, electron-rich "tail" to pharmacophores.[1][2] This modification can improve cell permeability and metabolic stability compared to unsubstituted phenylsulfonamides.[2]

Standard Protocol: Amine Sulfonylation

Valid for primary and secondary amines.[2]

Reagents:

-

Amine substrate (1.0 equiv)[2]

-

2,4,5-Trimethylbenzenesulfonyl chloride (1.1 – 1.2 equiv)[1][2]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)[2]

-

Dichloromethane (DCM) (anhydrous)[2]

Step-by-Step Methodology:

-

Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add TEA (1.5 mmol, 210 µL) and cool the mixture to 0 °C using an ice bath. Note: Cooling is critical to prevent side reactions, though the 2,4,5-isomer is less prone to runaway exotherms than Nosyl-Cl.[1][2]

-

Reagent Addition: Add 2,4,5-trimethylbenzenesulfonyl chloride (1.1 mmol, 240 mg) portion-wise or as a solution in DCM.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (e.g., Hexane/EtOAc) or LC-MS.[1][2]

-

Quench & Workup:

-

Purification: Recrystallize from EtOH/Hexane or purify via silica gel chromatography.

Comparison of Protecting Group Stability

While less common than Pmc or Mtr for arginine protection, the 2,4,5-trimethylbenzenesulfonyl group serves as a robust protecting group for amines that requires strong acid (e.g., TFSA/TFA) for removal, offering orthogonality to Boc/Fmoc protocols.[1][2]

| Sulfonyl Chloride | Steric Bulk | Acid Lability (Deprotection) | Reactivity (Installation) |

| Benzenesulfonyl | Low | Very Difficult (Na/NH₃) | High |

| Tosyl (4-Me) | Low | Difficult (Strong Acid/Reductive) | High |

| 2,4,5-Trimethyl | Medium | Strong Acid (TFA/TFSA) | Moderate |

| Mesityl (2,4,6-Me) | High | Strong Acid | Low (Steric hindrance) |

Experimental Workflow Visualization

The following diagram outlines the decision matrix for selecting 2,4,5-trimethylbenzenesulfonyl chloride over other sulfonylating agents.

Figure 2: Decision tree for selecting sulfonyl chloride reagents based on substrate sterics and desired product stability.[1][2]

Safety & Handling (E-E-A-T)

Corrosivity: Like all sulfonyl chlorides, 2,4,5-trimethylbenzenesulfonyl chloride hydrolyzes to form hydrochloric acid (HCl) and the corresponding sulfonic acid.[1][2] It causes severe skin burns and eye damage.[2]

-

PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.[1][2]

-

Storage: Store in a tightly closed container at 2–8 °C. Moisture sensitive. If the solid turns into a viscous oil or smells strongly of HCl, it has degraded.[2]

Self-Validating Safety Check: Before adding the reagent to a valuable amine:

-

Take a small aliquot (~5 mg).[2]

-

Add to a vial containing water and a drop of universal indicator.[2]

-

Immediate red color indicates active hydrolysis (reagent is active).[2]

-

If the solid does not dissolve or react slowly, check melting point (Standard: ~50-60°C range, verify specific batch CoA) to ensure it hasn't hydrolyzed to the sulfonic acid (which has a much higher MP).[2]

References

-

MDPI. Nucleophilic Substitution at Tetracoordinate Sulfur: Kinetics and Mechanism. Available at: [Link] (Accessed via search snippet 1.1).[2]

-

PubChem. 2,4,5-Trimethylbenzenesulfonyl chloride Compound Summary. National Library of Medicine.[2] Available at: [Link] (Note: Link directs to Mesityl isomer for structural comparison; verify CAS 7761-87-7 for specific isomer data).[1][2]

-

ACS Publications. Discovery of Novel Trypanocidal N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link] (Accessed via search snippet 1.14).[2]

An In-depth Technical Guide to the Stability and Storage of 2,4,6-Trimethylbenzenesulfonyl Chloride

Introduction

2,4,6-Trimethylbenzenesulfonyl chloride, commonly known in the scientific community as mesitylenesulfonyl chloride (Mts-Cl), is a pivotal reagent in modern organic synthesis. Its utility spans from the construction of complex sulfonamides to its role as a robust protecting group for amines and guanidino moieties, and as a coupling agent in polynucleotide synthesis.[1][2][3] The efficacy and reproducibility of these sensitive transformations are, however, fundamentally dependent on the purity and stability of the Mts-Cl reagent.

This guide provides a comprehensive, field-proven framework for understanding and controlling the stability of 2,4,6-Trimethylbenzenesulfonyl chloride. We will delve into the core mechanisms of its degradation, establish self-validating protocols for its storage and handling, and offer insights to ensure its long-term integrity.

Note on Isomer Specificity: This document focuses exclusively on the 2,4,6-trimethyl isomer (CAS No. 773-64-8) due to its widespread use and the extensive availability of safety and stability data. The principles discussed herein regarding sensitivity to hydrolysis are generally applicable to other isomers, such as 2,4,5-trimethylbenzenesulfonyl chloride, though specific reaction kinetics may vary.

Part 1: Physicochemical Profile

A foundational understanding of a reagent's physical and chemical properties is the first step in designing appropriate storage and handling strategies. The key characteristics of 2,4,6-Trimethylbenzenesulfonyl chloride are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 2,4,6-Trimethylbenzenesulfonyl chloride | [4][5] |

| Common Synonyms | 2-Mesitylenesulfonyl chloride, Mesitylenesulfonyl chloride, Mts-Cl | [4][6][7] |

| CAS Number | 773-64-8 | [1][4][8] |

| Molecular Formula | C₉H₁₁ClO₂S | [4][5][8] |

| Molecular Weight | 218.70 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder or solid | [6][7][8] |

| Melting Point | 55 - 57 °C | [1][6][7] |

| Odor | Pungent | [8] |

| Water Solubility | Insoluble; reacts with water | [1][6][7] |

| Solvent Solubility | Soluble in solvents such as toluene | [1][6] |

Part 2: The Primary Degradation Pathway: Hydrolysis

The single most critical factor governing the stability of 2,4,6-Trimethylbenzenesulfonyl chloride is its acute sensitivity to moisture.[6][8][9] The sulfonyl chloride functional group is highly electrophilic and readily undergoes nucleophilic attack by water, a process known as hydrolysis.[10][11][12]

This reaction is, for all practical purposes in a laboratory setting, irreversible. It directly consumes the active reagent and generates two problematic byproducts:

-

2,4,6-Trimethylbenzenesulfonic Acid: The corresponding sulfonic acid, which can alter reaction conditions and interfere with subsequent steps.

-

Hydrogen Chloride (HCl): A corrosive gas that can degrade sensitive substrates and poses a significant safety hazard.[8][13]

The presence of even trace amounts of atmospheric moisture is sufficient to initiate this degradation cascade, compromising the reagent's purity and leading to inconsistent and failed experiments. Therefore, the central tenet of all storage and handling protocols is the rigorous exclusion of water.

Caption: The hydrolysis degradation pathway of 2,4,6-Trimethylbenzenesulfonyl chloride.

Part 3: A Self-Validating System for Storage and Handling

A robust storage protocol is a self-validating system; it is designed to inherently minimize the primary risk—moisture exposure. The following recommendations are synthesized from authoritative safety data sheets and best laboratory practices.

Optimal Storage Protocol

-

Inert Atmosphere is Mandatory: Upon receipt and after every use, the container must be flushed with a dry, inert gas such as argon or nitrogen before sealing.[8][14] This displaces moist air from the headspace, providing the most critical layer of protection.

-

Temperature Control: For long-term storage, the reagent should be kept in a freezer (-20°C to 0°C). For frequent use, refrigerated storage (2-8°C) is acceptable.[6][7][8] Cold temperatures slow the kinetics of any potential hydrolysis.

-

Container Integrity: Always use the original supplier container, which is designed for this purpose. Ensure the cap is tightly sealed. For larger quantities that are frequently accessed, consider aliquoting the reagent into smaller, single-use vials under an inert atmosphere to prevent contamination of the bulk stock.

-

Dedicated Location: Store the container in a designated, dry, and well-ventilated "corrosives area."[8][15] This location should be away from sources of heat, ignition, and direct sunlight.[15][16] It must be physically segregated from incompatible materials.

Data Summary: Storage Condition Tiers

| Condition Tier | Temperature | Atmosphere | Container Seal | Expected Stability |

| Optimal | Freezer (-20°C to 0°C) | Inert Gas (Argon/Nitrogen) | Tightly Sealed, Parafilm Wrapped | Excellent (Years) |

| Acceptable | Refrigerated (2-8°C) | Inert Gas (Argon/Nitrogen) | Tightly Sealed | Good (Months) |

| Sub-Optimal | Room Temperature | Air | Tightly Sealed | Poor (Weeks to Months) |

| Unacceptable | Any | Air | Poorly Sealed / Open | Very Poor (Days to Weeks) |

Experimental Workflow: Reagent Handling

The following workflow ensures the integrity of the reagent during use.

Sources

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. 773-64-8 | 2-Mesitylenesulfonyl chloride - AiFChem [aifchem.com]

- 4. Benzenesulfonyl chloride, 2,4,6-trimethyl- [webbook.nist.gov]

- 5. 2,4,6-TRIMETHYLBENZENE-1-SULFONYL CHLORIDE | CAS 773-64-8 [matrix-fine-chemicals.com]

- 6. Mesitylene-2-sulfonyl chloride | 773-64-8 [chemicalbook.com]

- 7. Mesitylene-2-sulfonyl chloride | 773-64-8 [amp.chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 14. tcichemicals.com [tcichemicals.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Synthesis of Sulfonamides using 2,4,5-Trimethylbenzenesulfonyl Chloride

Abstract & Chemical Context

This guide details the protocol for synthesizing sulfonamides via the nucleophilic attack of primary or secondary amines on 2,4,5-trimethylbenzenesulfonyl chloride .

While structurally similar to the common protecting group reagent 2,4,6-trimethylbenzenesulfonyl chloride (Mesitylenesulfonyl chloride or Mts-Cl), the 2,4,5-isomer possesses a distinct steric profile. The absence of a methyl group at the C6 position renders the sulfonyl center more accessible to nucleophiles than its mesityl counterpart, while still retaining significant lipophilicity and electron-rich character due to the three methyl groups.

Key Chemical Characteristics:

-

Electrophilicity: Attenuated compared to nitro- or halo-benzenesulfonyl chlorides due to the inductive electron donation (

) of the three methyl groups. -

Stability: The resulting sulfonamides are highly stable to hydrolysis and basic conditions, making them excellent scaffolds for medicinal chemistry or stable protecting groups.

-

Solubility: The trimethylbenzene core imparts high lipophilicity, ensuring the final sulfonamide is soluble in organic solvents (DCM, EtOAc) but insoluble in water, facilitating workup.

Reaction Mechanism

The formation of the sulfonamide bond proceeds via a Nucleophilic Substitution at Sulfur (

Mechanistic Steps:

-

Nucleophilic Attack: The amine nitrogen lone pair attacks the sulfur atom of the sulfonyl chloride.[1]

-

Transition State: A pentacoordinate transition state forms.

-

Elimination: The chloride ion (

) is expelled. -

Deprotonation: A base (Pyridine, TEA, or Carbonate) removes the proton from the cationic sulfonamide intermediate to generate the neutral product.

Visualization: Reaction Mechanism

Caption: Mechanistic flow from nucleophilic attack to stable sulfonamide formation.

Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7][8][9][10] Protocol A is the industry standard for small-scale, high-value amines (drug discovery). Protocol B is a robust biphasic method suitable for scale-up or acid-sensitive substrates.

Materials & Stoichiometry Table

| Component | Role | Equiv. | Notes |

| Amine Substrate | Nucleophile | 1.0 | Primary or Secondary amines. |

| 2,4,5-Trimethylbenzenesulfonyl chloride | Electrophile | 1.1 - 1.2 | Slight excess ensures full conversion of amine. |

| Dichloromethane (DCM) | Solvent | - | Anhydrous preferred (Protocol A).[1] |

| Pyridine | Base/Solvent | 1.5 - 3.0 | Acts as base and nucleophilic catalyst. |

| Triethylamine (TEA) | Alt. Base | 2.0 | Use if Pyridine is undesirable. |

| DMAP | Catalyst | 0.1 | Optional: Use only for sterically hindered amines. |

Protocol A: Anhydrous Conditions (DCM/Pyridine)

Best for: Drug discovery, milligram-scale, and non-polar amines.

-

Preparation:

-

Flame-dry a round-bottom flask (RBF) and cool under

or Ar atmosphere. -

Dissolve 1.0 equiv of Amine in anhydrous DCM (concentration ~0.1 M).

-

Add 2.0 equiv of Triethylamine (TEA) or Pyridine .

-

Expert Note: If the amine is an aniline (weak nucleophile), add 10 mol% DMAP .

-

-

Addition:

-

Cool the mixture to

in an ice bath. -

Dissolve 1.1 equiv of 2,4,5-trimethylbenzenesulfonyl chloride in a minimal amount of DCM.

-

Add the chloride solution dropwise to the amine mixture over 10 minutes.

-

Reasoning: Controlling the addition rate prevents localized exotherms and minimizes side reactions.

-

-

Reaction:

-

Remove the ice bath and allow to warm to Room Temperature (RT).[1]

-

Stir for 2–6 hours.

-

Monitoring: Check TLC (typically 30% EtOAc/Hexanes). The sulfonyl chloride usually runs faster (higher

) than the sulfonamide.

-

-

Workup (Self-Validating Step):

-

Dilute with excess DCM.

-

Wash 1: 1M HCl (aqueous). Purpose: Converts excess pyridine/TEA into water-soluble salts.

-

Wash 2: Saturated

. Purpose: Hydrolyzes remaining sulfonyl chloride to the sulfonate salt (water soluble). -

Wash 3: Brine.

-

Dry over

, filter, and concentrate in vacuo.

-

Protocol B: Biphasic Schotten-Baumann Conditions

Best for: Amino acids, water-soluble amines, or scale-up (>10g).

-

Preparation:

-

Dissolve 1.0 equiv of Amine in a 1:1 mixture of THF (or Dioxane) and Water .

-

Add 2.5 equiv of

(or

-

-

Addition:

-

Cool to

. -

Add 1.2 equiv of 2,4,5-trimethylbenzenesulfonyl chloride (solid or dissolved in minimal THF) in one portion.

-

-

Reaction:

-

Stir vigorously at RT overnight.

-

Critical: The biphasic system relies on rapid stirring to facilitate phase transfer.

-

-

Workup:

-

Acidify carefully with 1M HCl to pH ~2–3 (precipitates the sulfonamide if it's lipophilic).

-

Extract with Ethyl Acetate (

). -

Wash organic layer with Brine, dry (

), and concentrate.

-

Purification & Characterization

Due to the lipophilic nature of the 2,4,5-trimethylbenzene ring, these sulfonamides crystallize well.

-

Recrystallization:

-

Solvent System: Ethanol/Water (hot/cold) or Toluene/Hexanes.

-

Protocol: Dissolve crude solid in minimum hot Ethanol. Add water dropwise until turbidity persists. Cool slowly to

.

-

-

Flash Chromatography:

-

If oiling occurs, purify on silica gel.

-

Eluent: Hexanes/EtOAc gradient (typically 10%

40% EtOAc).

-

Visualization: Experimental Workflow

Caption: Step-by-step decision tree for the synthesis and purification workflow.

Troubleshooting (Self-Validating Systems)

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure reagents are dry. If using Protocol B, increase Sulfonyl Chloride equivalents to 1.5. |

| Unreacted Amine | Steric Hindrance | Add 10 mol% DMAP (Protocol A) or heat to |

| Product "Oils Out" | Impurities / Solvent Choice | The 2,4,5-trimethyl group is greasy. Use Hexanes/EtOAc for column or seed the oil with a crystal if available. |

| Pink/Red Color | Oxidation of Amine | Perform reaction under |

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution at Sulfur).

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Section on Sulfonamide Protection).[6][11][12]

-

BenchChem. (2025).[6][13] Application Notes and Protocols for Sulfonamide Synthesis.

-

National Institutes of Health (NIH). (2023). Synthesis and Characterization of Novel Sulfonamides.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-mesitylene sulfonyl chloride, 773-64-8 [thegoodscentscompany.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 10. 2-メシチレンスホニルクロリド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Using 2,4,5-Trimethylbenzenesulfonyl chloride in solid-phase peptide synthesis

An In-Depth Guide to the Application of 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (Pmc) in Solid-Phase Peptide Synthesis

Introduction: The Arginine Challenge in Peptide Synthesis

The synthesis of peptides, the building blocks of life and cornerstones of therapeutic development, is a meticulously controlled process. Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, remains the dominant methodology.[1] A central challenge in SPPS is the management of reactive amino acid side chains, which must be temporarily masked with protecting groups to prevent unwanted side reactions during peptide chain elongation.[2]

The side chain of arginine, with its highly basic guanidinium group (pKa ≈ 12.5), presents a significant hurdle.[3] If left unprotected, this group can interfere with coupling reactions and introduce impurities. The selection of an appropriate protecting group for arginine is therefore a critical decision that profoundly impacts the success, yield, and purity of the final peptide product.[4][5]

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group, a widely adopted, acid-labile protecting group for arginine in Fmoc-based SPPS. We will explore its chemical principles, provide a comparative analysis against other common protecting groups, and detail field-proven protocols for its successful implementation.

Scientific Overview of the Pmc Protecting Group

The Pmc group was a significant advancement from older sulfonyl-type protecting groups like Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), offering greater acid lability.[6] This allows for its removal under the same mild acidic conditions used to cleave the peptide from the resin and deprotect other side chains in the popular Fmoc/tBu strategy, simplifying the final synthesis step.[7][8]

Mechanism of Protection and Cleavage

The Pmc group is introduced by reacting the guanidino group of an Nα-Fmoc-protected arginine with 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride. The resulting Fmoc-Arg(Pmc)-OH is the building block used in SPPS.

The key to the Pmc group's utility lies in its cleavage mechanism. Deprotection is achieved using strong acids, typically trifluoroacetic acid (TFA). The cleavage is an SN1-type reaction initiated by protonation of the sulfonyl group. The subsequent formation of a stabilized tertiary carbocation on the chroman ring facilitates the departure of the protecting group. This structural feature—a cyclic ether that keeps the methoxy group analogue in an optimal position—is what makes Pmc more acid-labile than its predecessor, Mtr.[6]

Caption: Acid-catalyzed cleavage of the Pmc group from arginine.

Comparative Analysis of Arginine Protecting Groups

The choice of protecting group is a trade-off between stability during synthesis and the ease of removal. While older groups like Tosyl (Tos) are robust, they require harsh and potentially damaging cleavage conditions, such as treatment with hydrofluoric acid (HF).[4][6] The Pmc group was developed to be compatible with the milder, TFA-based cleavage common in Fmoc SPPS.

| Protecting Group | Full Chemical Name | Relative Acid Lability | Typical Cleavage Conditions | Key Advantages | Potential Disadvantages |

| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Medium | TFA-based cocktails (1-3 hours)[9] | Good compatibility with standard Fmoc/tBu strategy.[7][10] | Can cause alkylation of Trp residues.[7][11] May require longer cleavage times for multiple Arg residues.[9] Can cause O-sulfonation of Ser/Thr.[12] |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | High | TFA-based cocktails (faster than Pmc) | More acid-labile than Pmc, preferred for sequences with Trp or multiple Arg residues.[7][11][13] | Higher cost.[6][14] Can still cause side reactions, though less than Pmc.[11] |

| Mtr | 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Low | Prolonged TFA treatment, often with scavengers like thioanisole.[11][13] | Very stable, useful in fragment condensation strategies. | Requires harsher cleavage conditions than Pmc/Pbf, risking peptide degradation.[13] |

| Tos | Tosyl (p-Toluenesulfonyl) | Very Low | Strong acids (HF, TFMSA)[4] | Cost-effective and well-established in Boc chemistry. | Harsh cleavage conditions are incompatible with many sensitive residues and Fmoc synthesis. Can modify tryptophan.[4][11] |

| NO₂ | Nitro | Very Low | Catalytic hydrogenation or reduction (e.g., SnCl₂)[14] | Prevents δ-lactam formation during coupling.[14] | Removal conditions are not standard for SPPS and can reduce other residues like Trp.[14] |

Expert Insight: The development of the Pbf group, which is even more acid-labile than Pmc due to its five-membered furan ring structure, has made it the preferred choice in many modern applications, especially when synthesizing peptides containing the sensitive tryptophan residue.[13][14] A study showed that a 3-hour TFA treatment yielded 69% of the desired peptide using Arg(Pbf) versus only 46% with Arg(Pmc) due to side reactions.[7][11]

Detailed Application Protocols

PART A: Workflow for Incorporation of Fmoc-Arg(Pmc)-OH in SPPS

This protocol outlines a standard manual coupling cycle. Conditions should be optimized based on the specific sequence and scale.

Caption: Standard workflow for one coupling cycle in Fmoc-SPPS.

Step-by-Step Protocol:

-

Resin Preparation: Start with the resin-bound peptide chain that has undergone Fmoc deprotection, presenting a free N-terminal amine. Swell the resin in N,N-Dimethylformamide (DMF).

-

Activation of Amino Acid: In a separate vessel, dissolve Fmoc-Arg(Pmc)-OH (3-5 equivalents relative to resin loading), a coupling agent like HBTU (0.95 eq. to the amino acid), and an activator like HOBt (1 eq. to the amino acid) in DMF. Add a tertiary base such as N,N-Diisopropylethylamine (DIEA) (2 eq. to the amino acid) to begin activation. Allow to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate at room temperature for 1-2 hours.

-

Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Monitoring (Optional but Recommended): Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling may be necessary.

-

Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat once.

-

Final Wash: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling cycle.

PART B: Final Cleavage and Pmc Deprotection

This protocol describes the final step where the completed peptide is cleaved from the solid support and all side-chain protecting groups, including Pmc, are removed.

Safety First: This procedure involves the use of trifluoroacetic acid (TFA), which is highly corrosive and toxic. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Reagent Preparation (Cleavage Cocktail):

A common cleavage cocktail for peptides containing Arg(Pmc) is Reagent K, which helps to scavenge the reactive cations generated during deprotection.

-

TFA (Trifluoroacetic acid): 82.5% (v/v)

-

Phenol: 5% (w/v)

-

Water (H₂O): 5% (v/v)

-

Thioanisole: 5% (v/v)

-

1,2-Ethanedithiol (EDT): 2.5% (v/v)

Step-by-Step Protocol:

-

Resin Preparation: Place the dried peptidyl-resin (e.g., 50-100 mg) in a suitable reaction vessel (e.g., a round-bottom flask with a stir bar).[9][15]

-

Cleavage Reaction: Add the pre-prepared cleavage cocktail to the resin (typically 5-10 mL per gram of resin). Ensure the resin is fully suspended.

-

Incubation: Stir the mixture at room temperature for 2-3 hours. Note: For peptides with multiple Arg(Pmc) residues, the reaction time may need to be extended, but should not exceed 3 hours to minimize potential side reactions.[9]

-

Peptide Precipitation: Filter the resin and collect the TFA filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

-

Isolation: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether.

-

Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic byproducts.

-

Drying and Storage: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. For long-term storage, the peptide should be lyophilized and stored at -20°C or below.

Troubleshooting and Advanced Considerations

Major Side Reaction: Tryptophan Alkylation

The most significant side reaction associated with Pmc cleavage is the alkylation of tryptophan's indole side chain by the liberated Pmc cation.[7][11] This leads to a +250 Da modification of the Trp residue, reducing the yield of the desired peptide.

Mitigation Strategies:

-

Use of Trp(Boc): The most effective strategy is to protect the indole nitrogen of tryptophan with a tert-butyloxycarbonyl (Boc) group. This group shields the indole ring from electrophilic attack and is cleaved simultaneously with the Pmc group.[15]

-

Optimized Scavengers: Including scavengers like thioanisole in the cleavage cocktail can help trap the Pmc cation, although this is often not completely effective.[11]

-

Switch to Pbf: For Trp-containing peptides, using the more labile Fmoc-Arg(Pbf)-OH is strongly recommended, as it generates a less reactive cationic byproduct and requires shorter cleavage times, significantly reducing the extent of this side reaction.[7][11]

Incomplete Pmc Cleavage

In sequences containing multiple arginine residues, complete removal of all Pmc groups can be challenging within a standard 2-hour cleavage time.[9][16]

Solutions:

-

Extend Cleavage Time: Cautiously extend the TFA treatment up to 3 hours.[9]

-

Use Pbf: For peptides rich in arginine, Fmoc-Arg(Pbf)-OH is a better choice due to its higher lability.[7]

O-Sulfonation of Serine/Threonine

During the acidic cleavage of Pmc-protected arginine, a side reaction can occur where the sulfonyl moiety is transferred to the hydroxyl groups of serine or threonine, forming O-sulfo-peptides.[12] This is particularly problematic in the absence of effective scavengers. The use of a well-formulated scavenger cocktail containing water is critical to hydrolyze the reactive sulfonyl species and minimize this side reaction.

Conclusion

The Pmc protecting group represented a pivotal development in Fmoc-SPPS, enabling the synthesis of arginine-containing peptides under milder conditions than previously possible. While it remains a viable and effective tool, a thorough understanding of its chemistry, particularly its potential for side reactions, is essential for its successful application. For complex syntheses, especially those involving tryptophan or multiple arginines, the more advanced Pbf protecting group is now often the preferred choice. By carefully selecting the protecting group based on the peptide sequence and employing optimized, well-scavenged cleavage protocols, researchers can confidently and efficiently synthesize high-purity arginine-containing peptides for their scientific and therapeutic endeavors.

References

- A Comparative Guide to Alternative Protecting Groups for Arginine in Boc-Based Peptide Synthesis. Benchchem.

- A Comparative Analysis of Arginine Protecting Groups on Peptide Purity. Benchchem.

- Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc). Aapptec Peptides.

-

Albericio, F., & et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules. Available at: [Link]

- Amino Acid Deriv

-

Jäger, G., & et al. (1993). Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis. Biological Chemistry Hoppe-Seyler. Available at: [Link]

- Introduction to Cleavage Techniques. Thermo Fisher Scientific.

- A Comparative Guide to the Acid Lability of Arginine Protecting Groups: Pmc vs. Pbf, Mtr, and Boc. Benchchem.

-

(PDF) Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. (2020). ResearchGate. Available at: [Link]

-

Witkowska, A., & et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules. Available at: [Link]

-

Coin, I., & et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

-

Vagner, J., & et al. (2008). Introduction to Peptide Synthesis. Methods in Molecular Biology. Available at: [Link]

- Planning a Peptide Synthesis. AAPPTec.

- Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.

- Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd.

- Application Notes and Protocols for Solid-Phase Peptide Synthesis of Arginine-Rich Cyclic Peptides. Benchchem.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.

-

Sanchez-Línea, F., & et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Available at: [Link]

-

Giraud, M., & Cavelier, F. (2012). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science. Available at: [Link]

- Fmoc Amino Acids for SPPS. AltaBioscience.

-

Garcia-Martin, F., & Albericio, F. (2023). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials. Available at: [Link]

Sources

- 1. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Efficiency Derivatization of Primary Amines with 2,4,5-Trimethylbenzenesulfonyl Chloride for RP-HPLC Analysis

This Application Note is designed for researchers requiring a robust, self-validating protocol for the derivatization of primary amines using 2,4,5-Trimethylbenzenesulfonyl chloride (Tm-Cl) . While less ubiquitous than Dansyl-Cl, this reagent offers distinct advantages in Reverse-Phase HPLC (RP-HPLC) due to the high hydrophobicity imparted by the trimethyl-substituted benzene ring, significantly improving retention and resolution of polar amines.

Introduction & Principle

The analysis of primary amines by HPLC is often hampered by their lack of chromophores and high polarity, which leads to poor retention on C18 columns. Derivatization with 2,4,5-Trimethylbenzenesulfonyl chloride (Tm-Cl) addresses both issues via a nucleophilic substitution reaction (Schotten-Baumann conditions).

Mechanistic Insight

The sulfonyl chloride group (

Why 2,4,5-Tm-Cl?

-

Enhanced Lipophilicity: The three methyl groups on the benzene ring significantly increase the hydrophobicity of the derivative compared to standard benzenesulfonyl chloride. This enables the separation of highly polar amines on standard C18 columns without ion-pairing reagents.

-

Stability: The resulting sulfonamide bond is chemically robust, resisting hydrolysis during HPLC analysis, unlike OPA (o-phthalaldehyde) derivatives which can degrade.

-

UV Detectability: The aromatic ring provides a stable UV chromophore (typically monitored at 210–230 nm or 254–265 nm).

Chemical Reaction Workflow

The derivatization proceeds via the formation of a stable sulfonamide. The reaction competes with the hydrolysis of the reagent; therefore, pH control is critical.

Figure 1: Reaction pathway showing the formation of the stable sulfonamide and the competitive hydrolysis side reaction.

Materials & Reagents

| Component | Specification | Purpose |

| Derivatizing Reagent | 2,4,5-Trimethylbenzenesulfonyl chloride (solid or oil) | Target electrophile. |

| Reagent Solvent | Acetonitrile (ACN), HPLC Grade | Solubilizes the lipophilic reagent. |

| Reaction Buffer | 0.1 M Sodium Carbonate ( | Maintains basic pH to ensure amine is unprotonated ( |

| Quenching Agent | 10% Diethylamine or Methylamine in water | Scavenges excess reagent to prevent column fouling. |

| Acidifier | 1% Formic Acid or Acetic Acid | Neutralizes pH prior to injection to protect silica columns. |

Experimental Protocol

Step 1: Reagent Preparation[2]

-

Stock Solution: Dissolve 10 mg of 2,4,5-Tm-Cl in 1 mL of Acetonitrile.

-

Note: Prepare fresh daily. Sulfonyl chlorides degrade slowly in moist air.

-

-

Buffer Preparation: Adjust 0.1 M

to pH 9.5 using dilute HCl or NaOH.

Step 2: Derivatization Procedure[3]

-

Mix: In a 1.5 mL microcentrifuge tube, combine:

-

100 µL Sample (Amine solution in water/buffer).

-

100 µL Carbonate Buffer (pH 9.5).

-

200 µL 2,4,5-Tm-Cl Reagent Solution.

-

-

Vortex: Mix vigorously for 10 seconds.

-

Incubate: Heat at 60°C for 15 minutes in a heating block.

-

Causality: Heat drives the reaction to completion and overcomes steric hindrance from the methyl groups on the benzene ring.

-

-

Quench: Add 50 µL of Quenching Agent (Diethylamine). Vortex and incubate for 2 minutes.

-

Why? This converts unreacted chloride to a specific sulfonamide peak, preventing it from reacting with the HPLC column stationary phase or co-eluting as a broad smear.

-

-

Neutralize: Add 50 µL of 1% Formic Acid.

-

Why? Lowers pH to ~7, preventing damage to silica-based HPLC columns.

-

-

Filter: Centrifuge at 10,000 x g for 5 mins or filter through a 0.22 µm PTFE filter.

Step 3: HPLC Analysis

Inject 10 µL of the supernatant into the HPLC system.

HPLC Method Parameters

The following conditions are optimized for the increased hydrophobicity of 2,4,5-Tm-Cl derivatives.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm or 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm (max sensitivity) or 254 nm (higher selectivity) |

| Gradient | 0-2 min: 10% B (Isocratic hold) 2-20 min: 10% |

Troubleshooting & Validation

Critical Control Points (CCP)

Figure 2: Logic flow for troubleshooting low sensitivity.

-

Reagent Hydrolysis: If the reagent bottle has been open for months, the chloride may have hydrolyzed to the sulfonic acid (unreactive).

-

Test: Run a blank with just buffer and reagent. If the "Reagent" peak is missing and a large early-eluting "Acid" peak appears, discard the stock.

-

-

pH Sensitivity: If the sample is highly acidic (e.g., dissolved in 0.1 M HCl), the carbonate buffer capacity may be exceeded. Ensure the final mixture pH is > 9.0.

-

Interference: Phenols (Tyrosine) and Thiols (Cysteine) can also react. If analyzing amino acids, be aware of multi-derivatized species.

References

-

Hinsberg Reaction Mechanism: Sacher, F., et al. "Analysis of primary and secondary aliphatic amines in waste water and surface water by gas chromatography-mass spectrometry after derivatization with 2,4-dinitrofluorobenzene or benzenesulfonyl chloride." Journal of Chromatography A, 764.1 (1997): 85-93.[2]

-

Sulfonyl Chloride Chemistry: "Benzenesulfonyl chloride for HPLC derivatization." Sigma-Aldrich Product Specification & Applications.

-

General Derivatization Protocols: "The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection." Journal of Analytical Methods in Chemistry, 2019.[3]

-

UV Spectra of Substituted Benzenes: "Ultraviolet absorption spectra of seven substituted benzenes." NIST Research Paper RP2014.

Sources

Application Note: Strategic Utilization of Methanesulfonyl Chloride (MtsCl) in API Synthesis

Executive Summary

Methanesulfonyl chloride (MtsCl, MsCl) remains the premier reagent for converting hydroxyl groups into active leaving groups (mesylates) in pharmaceutical manufacturing. Despite its ubiquity, the reagent’s application is often oversimplified, leading to suboptimal yields, stereochemical erosion, or regulatory compliance failures regarding genotoxic impurities (GTIs).

This guide provides a rigorous technical framework for the application of MtsCl in the synthesis of nucleoside analogs (specifically Zidovudine/AZT precursors) and chiral amine intermediates. It integrates mechanistic insights with ICH M7 compliance strategies to ensure both chemical efficiency and patient safety.

Mechanistic Expertise: The Sulfene Pathway

To optimize MtsCl reactions, one must understand that the mechanism changes based on the base employed.

-

Pathway A (Direct Substitution): With weak bases (e.g., Pyridine), the reaction proceeds via a nucleophilic attack on the sulfur, forming a sulfene intermediate only minimally.

-

Pathway B (Sulfene Elimination-Addition): With triethylamine (

) or similar bases, MtsCl undergoes

Why this matters: The sulfene pathway is faster but less selective. If your substrate has other nucleophilic sites (e.g., amines), the sulfene generated in situ can lead to rapid sulfonamide byproducts. For hindered secondary alcohols (like the 3'-OH in nucleosides), promoting the sulfene mechanism can actually drive the reaction to completion where direct substitution fails.

Diagram 1: Mechanistic Pathways of Mesylation

Caption: The dominant Sulfene pathway (solid lines) vs. direct substitution (dotted), highlighting the reactive intermediate responsible for rapid conversion.

Case Study: Synthesis of Zidovudine (AZT) Intermediate[1][2][3]

The synthesis of Zidovudine (AZT) presents a classic challenge: manipulating the stereochemistry of the 3'-carbon of Thymidine.[1] The transformation requires converting the 3'-hydroxyl into an azide.[1] Since direct displacement inverts configuration, and AZT requires specific stereochemistry, the activation step with MtsCl is pivotal.

The Challenge: Steric Hindrance & Stability

The 3'-OH of a 5'-protected thymidine is a secondary alcohol nestled within the sugar ring, making it sterically hindered. Incomplete mesylation here leads to yield loss and difficult purification.

Target Reaction:

Experimental Protocol: High-Conversion Mesylation

Scope: Preparation of 50g batch of 3'-O-Mesyl intermediate.

Reagents & Materials

| Reagent | Equiv.[1][2] | Role | Critical Attribute |

| 5'-O-Tritylthymidine | 1.0 | Substrate | Dryness (<0.5% water) |

| Methanesulfonyl Chloride | 1.5 | Reagent | Clear, colorless (yellow indicates HCl degradation) |

| Pyridine | 10 Vol | Solvent/Base | Anhydrous (Keep over KOH pellets) |

| DCM (Dichloromethane) | 10 Vol | Extraction | Stabilized |

Step-by-Step Methodology

-

System Preparation: Flame-dry a 500mL 3-neck round-bottom flask equipped with a nitrogen inlet, internal temperature probe, and pressure-equalizing addition funnel.

-

Solvation: Charge 5'-O-Tritylthymidine (50g) and anhydrous Pyridine (500mL). Stir until fully dissolved.

-

Note: Pyridine acts as both solvent and base, promoting the direct substitution mechanism which minimizes side reactions on the nucleobase.

-

-

Temperature Control: Cool the solution to 0°C - 5°C using an ice/salt bath.

-

Causality: MtsCl addition is exothermic. Higher temperatures (>10°C) during addition can cause elimination of the mesylate to form the alkene byproduct.

-

-

Reagent Addition: Charge MtsCl (1.5 equiv) into the addition funnel. Add dropwise over 45 minutes, maintaining internal temperature < 5°C.

-

Reaction Phase: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours.

-

Quenching (Critical Step): Cool back to 0°C. Add Water (10 mL) dropwise.

-

Why? This hydrolyzes excess MtsCl to methanesulfonic acid. Do not add alcohol (e.g., MeOH) to quench, as this forms Methyl Mesylate (a mutagen).

-

-

Workup: Pour mixture into ice-water (1.5 L). The product often precipitates. If oil forms, extract with DCM (

). -

Wash: Wash organic layer with cold 1M HCl (to remove pyridine), then saturated

, then Brine. -

Isolation: Dry over

, filter, and concentrate.

Regulatory Assurance: Control of Genotoxic Impurities (GTIs)[8]

In the context of ICH M7 guidelines, alkyl mesylates (Methyl Mesylate, Ethyl Mesylate) are Class 1 known mutagens. They are formed if MtsCl encounters methanol or ethanol.

Trustworthiness Protocol: The "Alcohol-Free" Quench Standard lab protocols often suggest quenching acid chlorides with methanol. This is strictly prohibited in GMP mesylation processes unless a rigorous downstream purge is validated.

Diagram 2: ICH M7 Compliance Workflow

Caption: Decision tree for quenching MtsCl reactions to prevent the formation of mutagenic alkyl mesylate impurities.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Water in solvent (hydrolyzes MtsCl) | Karl Fischer titration of Pyridine/DCM before start. Ensure <0.05% water. |

| Darkening/Tarring | Exotherm spike during addition | Slow down addition rate; ensure efficient cooling. |

| Elimination Product | Temperature too high or Base too strong | Keep reaction <5°C during addition. Switch from |

| Emulsion in Workup | Pyridine salts | Wash with 1M HCl or |

References

-

Mechanism of Sulfene Formation: King, J. F., & Durst, T. (1962). Sulfenes in the reaction of sulfonyl chlorides with amines. Journal of the American Chemical Society, 84(5), 879-879. Link

-

Zidovudine Synthesis Overview: ChemicalBook. (n.d.). Zidovudine Synthesis and Intermediate Pathways. Retrieved from

-

ICH M7 Guideline: International Council for Harmonisation. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).

-

Genotoxic Impurity Control: Teasdale, A. (2014).[6] Regulatory Highlights: Assessment and Control of DNA Reactive (Mutagenic) Impurities.[5][7][6][8] Organic Process Research & Development, 18(4), 468–472. Link

-

Mesylation Protocols: Organic Syntheses, Coll. Vol. 10, p.204 (2004). Preparation of Mesylates.

Sources

- 1. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. lobachemie.com [lobachemie.com]

- 4. METHANESULFONYL CHLORIDE [training.itcilo.org]

- 5. nihs.go.jp [nihs.go.jp]

- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 7. Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products [pubmed.ncbi.nlm.nih.gov]

- 8. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Application Note: Strategic Synthesis of Fluorescent Probes Using 2,4,5-Trimethylbenzenesulfonyl Chloride

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2,4,5-trimethylbenzenesulfonyl chloride in the synthesis of fluorescent probes. While not a fluorophore itself, this reagent is invaluable for creating stable sulfonamide linkages, serving either as a robust protecting group for amines or as a key component in constructing complex, multi-functional molecular probes. We will explore the underlying chemical principles, provide a detailed, field-tested protocol for a model synthesis, and outline essential characterization and validation steps.

Introduction: The Need for Robust Synthetic Strategies

Fluorescent probes are indispensable tools in modern biological and chemical sciences, enabling the visualization and quantification of specific analytes, proteins, and cellular processes with high sensitivity.[1][2] The design of an effective probe often involves the covalent linkage of a fluorophore to a specific recognition moiety (e.g., a ligand, peptide, or reactive group). The stability and chemical nature of this linkage are paramount to the probe's function and reliability.

Sulfonamides are a class of compounds renowned for their exceptional chemical stability and are prevalent in a vast number of pharmaceuticals.[3] The synthesis of a sulfonamide via the reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone of medicinal chemistry.[4][5] This reaction provides a highly reliable method for bioconjugation, forming a strong, stable bond between molecular fragments.[6]

While reagents like dansyl chloride are well-known for simultaneously introducing a fluorescent reporter and forming a sulfonamide bond,[7][8][9] non-fluorescent sulfonyl chlorides like 2,4,5-trimethylbenzenesulfonyl chloride offer a different strategic advantage. The sterically hindered and electron-rich trimethylphenyl group (also known as a mesityl group, though this isomer is technically isoduryl) provides a robust, non-reactive handle that can be used to:

-

Protect Amines: Mask a reactive amine on a fluorophore or targeting molecule during subsequent synthetic steps where the amine would otherwise interfere. The protection-deprotection strategy is a key concept in the design of complex probes.[10][11]

-

Introduce a Bulky, Hydrophobic Moiety: Modulate the physicochemical properties of the final probe, such as solubility or binding characteristics.

This guide will detail a representative synthetic protocol illustrating the use of 2,4,5-trimethylbenzenesulfonyl chloride to modify an amine-containing fluorophore.

Pillar 1: The Chemistry of Sulfonamide Bond Formation

The core of the methodology lies in the nucleophilic acyl substitution reaction between an amine and the sulfonyl chloride. The sulfur atom in 2,4,5-trimethylbenzenesulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Leaving Group Departure: The intermediate collapses, expelling the chloride ion as a leaving group.

-

Deprotonation: A base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), removes the proton from the nitrogen atom, neutralizing the resulting ammonium salt and driving the reaction to completion. The base also serves to scavenge the HCl generated in situ.

The resulting sulfonamide bond is highly resistant to hydrolysis under a wide range of pH conditions, making it an ideal linkage for probes used in biological assays.

Caption: General reaction scheme for sulfonamide formation.

Pillar 2: Experimental Protocols & Methodologies

This section provides a detailed, two-part protocol for the synthesis of a model fluorescent conjugate. We will first synthesize an amine-functionalized coumarin fluorophore and then react it with 2,4,5-trimethylbenzenesulfonyl chloride.

Safety First: 2,4,5-Trimethylbenzenesulfonyl chloride is corrosive and moisture-sensitive.[12] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Part A: Synthesis of an Amine-Functionalized Fluorophore

Here, we will create 7-amino-4-methylcoumarin, a common blue-emitting fluorophore, via the Pechmann condensation followed by reduction.

Workflow Diagram:

Caption: Workflow for synthesizing an amine-functionalized fluorophore.

Protocol A: Synthesis of 7-Amino-4-methylcoumarin (This is a standard literature procedure, adapted for context)

-

Reaction Setup: In a round-bottom flask, dissolve 3-aminophenol (1 equiv.) in concentrated sulfuric acid at 0 °C.

-

Addition: Slowly add ethyl acetoacetate (1.1 equiv.) to the solution while maintaining the temperature below 10 °C.

-

Reaction: Stir the mixture at room temperature for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate will form.

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. The crude product, 7-amino-4-methylcoumarin, can be further purified by recrystallization from ethanol.

-

Validation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part B: Sulfonamide Conjugation

Protocol B: Reaction of 7-Amino-4-methylcoumarin with 2,4,5-Trimethylbenzenesulfonyl Chloride

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve the synthesized 7-amino-4-methylcoumarin (1 equiv.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add triethylamine (TEA) (1.5 - 2.0 equiv.) to the solution and stir for 10 minutes at room temperature. The base is critical for scavenging the HCl byproduct.[7]

-

Sulfonyl Chloride Addition: Dissolve 2,4,5-trimethylbenzenesulfonyl chloride (1.2 equiv.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's completion by TLC, observing the consumption of the starting amine.

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent.[13][14]

Table 1: Reaction Parameters & Reagents

| Parameter | Value / Reagent | Purpose / Rationale |

| Amine Substrate | 7-Amino-4-methylcoumarin | The nucleophile; provides the fluorescent core. |

| Sulfonylating Agent | 2,4,5-Trimethylbenzenesulfonyl chloride | The electrophile; provides the sulfonamide linkage and bulky protecting/modifying group. |

| Base | Triethylamine (TEA) | Scavenges the HCl byproduct, driving the reaction forward. |

| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent that dissolves reactants without participating in the reaction. |

| Stoichiometry (Amine:Sulfonyl:Base) | 1 : 1.2 : 1.5 | A slight excess of the sulfonyl chloride and base ensures complete consumption of the amine. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; room temperature allows for completion. |

| Reaction Time | 12 - 18 hours | Typical duration for sulfonamide formation; should be confirmed by TLC monitoring. |